4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Description
The compound 4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid is a highly functionalized molecule characterized by:
Properties
IUPAC Name |
4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19?,21?,22?;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSEJFHKVNEFI-CLWRCXGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C([C@@H]1NC(=O)C(CCN)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N5O21S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39831-55-5 | |
| Record name | Amikacin bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound is a complex organic molecule with significant potential for biological activity. This article aims to elucidate its biological properties based on available research findings and data.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple amino and hydroxy functional groups. Its IUPAC name is:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 585.6 g/mol |
| XLogP3-AA | -7.9 |
| Hydrogen Bond Donor | 13 |
| Hydrogen Bond Acceptor | 17 |
| Rotatable Bonds | 10 |
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. This is primarily attributed to its ability to disrupt bacterial protein synthesis by binding to the ribosomal subunit similar to other aminoglycosides like amikacin .
Case Study: Efficacy Against Resistant Strains
A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections. The compound demonstrated significant bactericidal activity in vitro with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Antiviral Activity
Emerging evidence suggests that the compound may also possess antiviral properties . It has shown potential in inhibiting viral replication in certain models of viral infections. For instance, it was effective against some strains of influenza virus in cell culture studies .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. In vitro assays demonstrated that the compound could significantly reduce cell viability in breast cancer and leukemia cell lines .
The biological activity of this compound is largely attributed to its structural features:
- Amino Groups : These facilitate binding interactions with biological macromolecules.
- Hydroxy Groups : Contribute to solubility and interaction with cellular membranes.
- Cyclohexyl and Oxane Moieties : Provide structural stability and enhance bioactivity through conformational flexibility.
Scientific Research Applications
Medicinal Chemistry Applications
- Antibiotic Development : The compound's structure suggests potential as a precursor or derivative in the development of aminoglycoside antibiotics. Its multiple amino and hydroxyl groups can interact with bacterial ribosomes to inhibit protein synthesis . Research has indicated that modifications to the aminoglycoside backbone can enhance antibacterial activity and reduce toxicity.
- Drug Delivery Systems : The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability . This application is particularly relevant in cancer therapy where targeted delivery is crucial.
- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, modifications can lead to effective inhibitors of glycosidases or kinases that are critical in various diseases .
Biochemical Research
- Glycosylation Studies : The presence of multiple hydroxyl groups makes this compound suitable for studying glycosylation processes in cells. It can serve as a substrate for glycosyltransferases to explore enzyme specificity and activity .
- Cell Signaling Pathways : The structural features may allow this compound to participate in cell signaling pathways by mimicking natural substrates or acting as competitive inhibitors. This could be useful in understanding mechanisms of action for various signaling molecules .
Case Study 1: Antibiotic Efficacy
A study investigated the efficacy of structurally similar aminoglycosides against resistant strains of bacteria. The results indicated that modifications at specific positions on the sugar moiety significantly enhanced antibacterial activity while minimizing nephrotoxicity .
Case Study 2: Drug Delivery Efficiency
In a recent experiment involving nanoparticle formulations containing this compound, researchers observed improved delivery efficiency of chemotherapeutic agents to tumor cells compared to traditional methods. The study highlighted the importance of the compound's amphiphilic properties in enhancing cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl-Oxane Scaffolds
Compound A :
- Name: (2R,4S,5S)-5-(N-tertbutoxycarbonyl)amino-2-(N-tertbutoxycarbonyl)aminomethyl-4-(4-nitrophenyl)-1,3-dioxane .
- Molecular formula : C₂₁H₃₁N₃O₈.
- Key differences: Replaces amino/hydroxy groups with tert-butoxycarbonyl (Boc) protecting groups. Contains a nitro (NO₂) substituent on the phenyl ring, enhancing electrophilicity. Melting point: 84–86°C (vs. unrecorded for the target compound).
Compound B :
- Name: (2R,4S,5S)-5-(N-acetyl)amino-2-(N-acetyl)aminomethyl-4-(4-nitrophenyl)-1,3-dioxane .
- Molecular formula : C₁₅H₁₉N₃O₆.
- Key differences :
- Acetyl groups replace Boc groups, reducing steric bulk.
- Lower molecular weight (337.3 g/mol vs. 555.3 g/mol for the target).
- Melting point : 45–47°C, indicating reduced crystallinity compared to Compound A.
Target Compound :
- Advantages: Free amino/hydroxy groups enable direct participation in biological interactions (e.g., enzyme binding) without requiring deprotection . Sulfuric acid salt form enhances aqueous solubility, critical for pharmacokinetics .
Functional Group Variations in Amide Derivatives
Compound C :
- Name: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
- Key differences: Features a hexane backbone with diphenyl and phenoxy substituents. Includes a tetrahydropyrimidinone ring, conferring rigidity absent in the target compound.
Compound D :
- Name: (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-Amino-4-[(2R,3R,6S)-3-Amino-6-(Aminomethyl)Oxan-2-Yl]Oxy-2-[(2S,3R,4R,5S,6R)-3,4-Diamino-5-Hydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-3-Hydroxycyclohexyl]-2-Hydroxybutanamide .
- Key similarities: Shares the cyclohexyl-oxane scaffold and multiple amino/hydroxy groups. Differs in oxane substitution patterns (e.g., additional diamino groups).
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
